5-Bromo-4-(3,4-dimethylphenyl)pyrimidine chemical properties
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
Executive Summary
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry and drug discovery. Its structure, featuring an electron-deficient pyrimidine core, a versatile brominated site, and a substituted aryl moiety, offers a rich landscape for synthetic modification. This guide provides an in-depth analysis of its chemical properties, spectroscopic characteristics, and core reactivity profile. We will explore its utility in cornerstone synthetic transformations such as palladium-catalyzed cross-coupling reactions and discuss its potential applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental structural motif in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold" in medicinal chemistry.[3][4] Molecules incorporating this heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making compounds like 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine valuable starting points for creating libraries of potential drug candidates.[6]
Core Molecular Profile
Chemical Structure and Identifiers
The structure of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is defined by a pyrimidine ring substituted at the 4-position with a 3,4-dimethylphenyl group and at the 5-position with a bromine atom. This arrangement provides distinct sites for synthetic manipulation.
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IUPAC Name: 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
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Molecular Formula: C₁₂H₁₁BrN₂[8]
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Molecular Weight: 263.13 g/mol [9]
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds. It is supplied commercially as a solid, indicating a melting point above room temperature.
| Property | Value / Anticipated Value | Source / Rationale |
| Appearance | Solid (e.g., powder or crystalline) | Based on supplier information and similar compounds. |
| Purity | Typically >97% | Commercial supplier data.[7][8] |
| Solubility | Soluble in organic solvents like DMF, DMSO, Dichloromethane. Limited solubility in water. | Inferred from structural polarity and general behavior of similar organic compounds. |
| Storage | Store at room temperature in a dry, well-ventilated place.[10] | Standard for chemically stable organic reagents. |
Spectroscopic Characterization (Anticipated)
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¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the pyrimidine and dimethylphenyl rings. Two singlets would be expected for the two non-equivalent methyl groups. Protons on the pyrimidine ring would appear in the downfield region due to the electron-withdrawing effect of the nitrogen atoms.
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¹³C NMR: The spectrum would display 12 unique carbon signals, including two signals for the methyl groups, several signals in the aromatic region for the phenyl and pyrimidine rings, and signals for the carbon atoms directly bonded to nitrogen and bromine.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity, which is the hallmark of a monobrominated compound. The measured mass would correspond to the molecular weight of 263.13 g/mol .
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is rooted in the reactivity of its C-Br bond, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
Electronic Nature of the Scaffold
The pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms.[11] This electronic characteristic makes the ring generally resistant to electrophilic aromatic substitution but activates it for nucleophilic reactions, particularly at the 2, 4, and 6 positions.[11] The bromine atom at the 5-position is less activated for direct nucleophilic aromatic substitution (SNAr) compared to halogens at the 2, 4, or 6 positions.[12] Consequently, its reactivity is overwhelmingly dominated by transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful method for derivatizing 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organic halide with an organoboron compound, catalyzed by a palladium complex.[6] This reaction is exceptionally tolerant of various functional groups and is a preferred method for creating biaryl structures. For 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine, this allows for the introduction of a wide range of aryl or heteroaryl substituents at the 5-position.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
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Expertise & Causality: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ and a base is critical. The base activates the boronic acid, while the palladium catalyst facilitates the oxidative addition to the C-Br bond and subsequent reductive elimination to form the new C-C bond.[13] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]
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Reagents & Equipment:
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5-Bromo-4-(3,4-dimethylphenyl)pyrimidine (1.0 eq)
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Arylboronic acid or pinacol ester (1.1-1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)
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Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)
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Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
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Procedure:
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To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine, the arylboronic acid, and the base.
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Add the palladium catalyst to the flask.
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, cool the mixture to room temperature.
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Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired 5-aryl-4-(3,4-dimethylphenyl)pyrimidine.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[15][16] This reaction is indispensable in pharmaceutical chemistry for introducing primary or secondary amino groups, which are common functionalities in biologically active molecules.[15]
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
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Expertise & Causality: This reaction requires a palladium precatalyst, a specialized phosphine ligand, and a strong base.[17] The ligand (e.g., a biarylphosphine like XPhos or SPhos) is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu) is used to deprotonate the amine, forming the active nucleophile.[17]
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Reagents & Equipment:
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5-Bromo-4-(3,4-dimethylphenyl)pyrimidine (1.0 eq)
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Primary or secondary amine (1.2-1.5 eq)
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Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
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Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-8 mol%)
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Base (e.g., NaOᵗBu or K₃PO₄, 1.4-2.0 eq)
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Anhydrous solvent (e.g., Toluene or Dioxane)
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Schlenk tube or sealed vial, magnetic stirrer, nitrogen/argon glovebox or line
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Procedure:
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In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or vial.
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Add 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine and the amine.
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Add the anhydrous solvent, seal the vessel, and remove it from the glovebox.
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Heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature.
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Carefully quench the reaction with water or a saturated aqueous NH₄Cl solution.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired amino-pyrimidine derivative.
Applications in Medicinal Chemistry
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is not an end-product but a versatile intermediate. Its value lies in its ability to act as a central scaffold for building diverse molecular architectures. By applying the cross-coupling reactions described above, medicinal chemists can rapidly generate a library of compounds where the 5-position is decorated with various functional groups, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.
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